Vilazodone Exhibits >100-Fold Higher Affinity for 5-HT1A Receptors Compared to the Multimodal Agent Vortioxetine
Vilazodone demonstrates significantly higher affinity for the human 5-HT1A receptor than vortioxetine, another multimodal antidepressant. In comparative in vitro binding assays, vilazodone exhibited an IC50 of 0.2 nM and a Ki of 15 nM for the human 5-HT1A receptor [1]. In the same assay system, vortioxetine's binding to the human 5-HT1A receptor was much weaker, with a Ki of 230 nM [1].
| Evidence Dimension | Binding Affinity (Ki) for Human 5-HT1A Receptor |
|---|---|
| Target Compound Data | Ki = 15 nM; IC50 = 0.2 nM |
| Comparator Or Baseline | Vortioxetine: Ki = 230 nM |
| Quantified Difference | Vilazodone's affinity (Ki) is 15.3-fold higher than vortioxetine (230 nM / 15 nM = 15.3). |
| Conditions | In vitro radioligand binding assays on human recombinant 5-HT1A receptors. |
Why This Matters
This 15-fold difference in target affinity is a critical parameter for researchers requiring potent and selective 5-HT1A receptor engagement at low concentrations, directly impacting experimental design and data interpretation.
- [1] Sanchez C, Asin KE, Artigas F. Vortioxetine, a novel antidepressant with multimodal activity: review of preclinical and clinical data. Pharmacol Ther. 2015 Jan;145:43-57. View Source
